molecular formula C16H19N3O3S B2547786 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034524-94-0

3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No. B2547786
CAS RN: 2034524-94-0
M. Wt: 333.41
InChI Key: LYPGPMLCZZMIRI-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The molecule also contains a cyano group (-CN), a methylsulfonyl group (-SO2CH3), and a benzamide group (C6H5CONH2).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.2.1]octane core would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction, while the benzamide group could participate in reactions such as hydrolysis or aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano and benzamide groups could increase its polarity, affecting properties such as solubility and melting point .

Scientific Research Applications

Synthetic Chemistry Applications

  • Cycloaddition Reactions : Research by Taniguchi et al. (1978) explored 1,3-dipolar cycloadditions to bicyclic olefins, highlighting the stereo- and regiochemistry of these reactions. This study provides insights into the cycloaddition reactions of compounds with similar structural features to "3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide," demonstrating the selectivity and potential for synthesizing complex molecular architectures (Taniguchi, Ikeda, & Imoto, 1978).

  • Atom-Transfer Radical Cyclizations : Flynn et al. (1992) utilized methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes. This work signifies the utility of sulfone and azabicyclo groups in constructing cyclic structures, pertinent to the applications of "3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide" in synthetic organic chemistry (Flynn, Zabrowski, & Nosal, 1992).

Material Science Applications

  • Colorimetric Sensing : A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides revealed their potential in colorimetric sensing of fluoride anions. Although focusing on a different compound, the principle of utilizing cyano and benzamide functionalities for developing colorimetric sensors could extend to "3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide," indicating its potential application in environmental monitoring and analytical chemistry (Younes et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

3-cyano-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-23(21,22)19-14-5-6-15(19)9-13(8-14)18-16(20)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGPMLCZZMIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

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